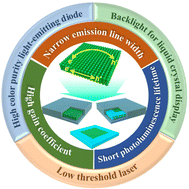Atomically flat semiconductor nanoplatelets for light-emitting applications
Chemical Society Reviews Pub Date: 2022-12-19 DOI: 10.1039/D2CS00130F
Abstract
The last decade has witnessed extensive breakthroughs and significant progress in atomically flat two-dimensional (2D) semiconductor nanoplatelets (NPLs) in terms of synthesis, growth mechanisms, optical and electronic properties and practical applications. Such NPLs have electronic structures similar to those of quantum wells in which excitons are predominantly confined along the vertical direction, while electrons are free to move in the lateral directions, resulting in unique optical properties, such as extremely narrow emission line width, short photoluminescence (PL) lifetime, high gain coefficient, and giant oscillator strength transition (GOST). These unique optical properties make NPLs favorable for high color purity light-emitting applications, in particular in light-emitting diodes (LEDs), backlights for liquid crystal displays (LCDs) and lasers. This review article first introduces the intrinsic characteristics of 2D semiconductor NPLs with atomic flatness. Subsequently, the approaches and mechanisms for the controlled synthesis of atomically flat NPLs are summarized followed by an insight on recent progress in the mediation of core/shell, core/crown and core/crown@shell structures by selective epitaxial growth of passivation layers on different planes of NPLs. Moreover, an overview of the unique optical properties and the associated light-emitting applications is elaborated. Despite great progress in this research field, there are some issues relating to heavy metal elements such as Cd2+ in NPLs, and the ambiguous gain mechanisms of NPLs and others are the main obstacles that prevent NPLs from widespread applications. Therefore, a perspective is included at the end of this review article, in which the current challenges in this stimulating research field are discussed and possible solutions to tackle these challenges are proposed.


Recommended Literature
- [1] Dietary nucleotides supplementation during the suckling period improves the antioxidative ability of neonates with intrauterine growth retardation when using a pig model†
- [2] Ab initio molecular dynamics study of an aqueous NaCl solution under an electric field
- [3] A new supramolecular assembly obtained from the combination of silver(i) cations with a thiophosphorylated cavitand
- [4] Real-time in vivo uric acid biosensor system for biophysical monitoring of birds
- [5] Engineering pH-responsive switching of donor–π–acceptor chromophore alignments along a peptide nanotube scaffold†
- [6] Molecular level studies on binding modes of labeling molecules with polyalanine peptides†
- [7] Nitration of iron corrolates: further evidence for non-innocence of the corrole ligand†
- [8] Front cover
- [9] A fast and convenient cellulose hydrogel-coated colander for high-efficiency oil–water separation†
- [10] Structural and thermodynamic basis of interaction of the putative anticancer agent chelerythrine with single, double and triple-stranded RNAs†

Journal Name:Chemical Society Reviews
Research Products
-
CAS no.: 16817-43-9
-
CAS no.: 1115-82-8









